molecular formula C23H25NO5 B13511936 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 40588-50-9

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B13511936
CAS No.: 40588-50-9
M. Wt: 395.4 g/mol
InChI Key: FKQZCAOBKRTYCO-UHFFFAOYSA-N
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Description

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure It belongs to the class of xanthene derivatives, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes an aromatic aldehyde, dimedone, and a nitrophenyl compound. This reaction is often catalyzed by acidic catalysts such as Fe nanoparticles loaded in zeolite X (Fe-X) under solvent-free conditions . The reaction conditions are optimized to achieve high yields, short reaction times, and easy product isolation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. The choice of catalysts and reaction conditions is crucial to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the xanthene core structure can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40588-50-9

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-6-5-7-14(8-13)24(27)28/h5-8,19H,9-12H2,1-4H3

InChI Key

FKQZCAOBKRTYCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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